molecular formula C21H14Na2O6S2 B12510277 Sodium methylenebisnaphthalenesulfonate CAS No. 17341-45-6

Sodium methylenebisnaphthalenesulfonate

Cat. No.: B12510277
CAS No.: 17341-45-6
M. Wt: 472.4 g/mol
InChI Key: RMSLWSACKNSCJW-UHFFFAOYSA-L
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Description

Chemical Identity and Structure Sodium methylenebisnaphthalenesulfonate (CAS 26545-58-4) is an anionic surfactant and dispersant with the molecular formula C₂₁H₁₄O₆S₂·2Na and a molecular weight of 472.44 g/mol . Its structure consists of two naphthalenesulfonate groups connected by a methylene bridge (-CH₂-), conferring amphiphilic properties that enable effective interaction with both polar and nonpolar substances .

Properties

IUPAC Name

disodium;5-[(6-sulfonatonaphthalen-1-yl)methyl]naphthalene-2-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O6S2.2Na/c22-28(23,24)18-7-9-20-14(3-1-5-16(20)12-18)11-15-4-2-6-17-13-19(29(25,26)27)8-10-21(15)17;;/h1-10,12-13H,11H2,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSLWSACKNSCJW-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C(=C1)CC3=CC=CC4=C3C=CC(=C4)S(=O)(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Na2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40873851
Record name Disodium 5,5'-methylenedi(naphthalene-2-sulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40873851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17341-45-6
Record name Disodium 5,5'-methylenedi(naphthalene-2-sulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40873851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sulfonation of Naphthalene

The first critical step in synthesizing sodium methylenebisnaphthalenesulfonate is sulfonating naphthalene or its derivatives (e.g., methyl naphthalene) with concentrated sulfuric acid. This reaction introduces sulfonic acid groups to the aromatic ring.

Key Reaction Parameters

Parameter Range/Value Source
Molar ratio (H₂SO₄:naphthalene) 1:1 to 1.34:1
Temperature 145–180°C
Reaction time 3–5 hours
Catalyst/auxiliary Anhydrous sodium sulfate (optional)
Process Description
  • Raw Materials : Refined naphthalene or methyl naphthalene is mixed with 98% sulfuric acid in a reactor.
  • Heating : The mixture is heated to 145–180°C under controlled stirring.
  • Incubation : Maintained at elevated temperatures for 3–5 hours to ensure complete sulfonation.
  • Post-Reaction Handling : The sulfonated product is cooled and separated from unreacted naphthalene via phase separation or filtration.

Example :
In a patented process, naphthalene reacts with sulfuric acid in a 1:1.34 molar ratio at 145°C for 3–5 hours, achieving a total acidity of 29–31% in the sulfonated product.

Condensation with Formaldehyde

The sulfonated intermediate undergoes condensation with formaldehyde to form a methylenebisnaphthalenesulfonate structure.

Key Reaction Parameters

Parameter Range/Value Source
Formaldehyde ratio 0.7–1.0 mol per mol sulfonate
Temperature 104–150°C
Pressure 0.12–0.18 MPa (optional)
Reaction time 2–6 hours
Process Description
  • Formaldehyde Addition : A 36.5–37% formaldehyde solution is added continuously to the sulfonated product.
  • Heating and Pressure : The mixture is heated to 104–150°C under atmospheric or elevated pressure (e.g., 0.12–0.18 MPa).
  • Post-Condensation Handling : Water is added to dilute the reaction mixture before neutralization.

Example :
A method uses formaldehyde in a 1:0.7–0.9 molar ratio, heated to 120°C for 3 hours under pressure, yielding a condensed intermediate.

Neutralization and Purification

The condensed product is neutralized with alkali to convert sulfonic acid groups into sodium salts. Subsequent purification ensures high purity.

Key Reaction Parameters

Parameter Range/Value Source
Alkali type NaOH or Na₂CO₃
pH adjustment 7–10
Filtration method Plate-and-frame filter press
Drying method Spray drying or vacuum filtration
Process Description
  • Neutralization : A 30–42% sodium hydroxide solution is added to adjust the pH to 7–10. Calcium oxide may be used to fine-tune pH in some protocols.
  • Filtration : Impurities are removed using a plate-and-frame filter press.
  • Drying : The filtrate is spray-dried or vacuum-filtered to obtain a solid product.

Example :
Neutralization with NaOH (1:1.1–1.2 molar ratio) and subsequent spray drying produces a salt-free product with low sodium sulfate content.

Alternative Methods and Variations

Patents and industrial protocols highlight variations in reaction conditions to optimize yield and product quality.

Table 1: Comparative Analysis of Preparation Methods

Method Sulfonation Temp (°C) Formaldehyde Ratio Neutralization Agent Yield/Purity Source
Standard Protocol 145–180 0.7–0.9 NaOH High purity
High-Temperature 145 0.7–0.9 NaOH + CaO Moderate
Low-Temperature 125 0.7–0.9 NaOH Lower yield
Key Observations
  • Sulfonation Temperature : Higher temperatures (145–180°C) enhance reaction efficiency but risk side reactions.
  • Formaldehyde Ratio : Excess formaldehyde (>1.0 mol) may lead to cross-linking, reducing solubility.
  • Neutralization Agents : NaOH is preferred for simplicity, while Na₂CO₃ minimizes sodium sulfate byproducts.

Challenges and Optimization Strategies

Industrial-scale production faces challenges in minimizing byproducts and ensuring consistent quality.

Optimization Strategies

  • Phase Separation : Post-sulfonation separation of unreacted naphthalene improves yield.
  • Pressure Control : Elevated pressure during condensation accelerates reaction kinetics.
  • Catalytic Additives : Sodium sulfate in sulfonation enhances sulfuric acid utilization.

Applications and Quality Control

The final product’s properties dictate its use in dispersants, concrete additives, and pesticides. Quality control involves testing for sodium sulfate content, pH, and solubility.

Chemical Reactions Analysis

Types of Reactions: Sodium methylenebisnaphthalenesulfonate primarily undergoes substitution reactions due to the presence of sulfonate groups. It is also involved in complexation reactions with various metal ions.

Common Reagents and Conditions:

    Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or amines.

    Complexation Reactions: Metal ions such as copper, nickel, and zinc are commonly used in these reactions.

Major Products: The major products formed from these reactions include various metal-sulfonate complexes and substituted naphthalene derivatives .

Scientific Research Applications

Sodium methylenebis(naphthalenesulfonate), also known as disodium methylenebis(naphthalenesulphonate) or dispersant NNO, is a chemical compound with diverse applications, mainly as a dispersing agent . It is an anionic surfactant, soluble in water, and possesses excellent diffusibility and heat stability .

Dye Industry

  • Dispersing Agent: It is primarily used in disperse dyes, reducing dyes, reactive dyes, and acid dyes .
  • Textile Printing and Dyeing: Functions as a dispersing agent in textile printing and dyeing processes .
  • Color Lake and Pigment Manufacture: Employed as a dispersing agent and spreading aid during the production of color lakes .

Other Industrial Applications

  • Leather Dyeing: Functions as a dispersing agent in leather dyes and as an auxiliary tanning agent .
  • Pesticides: Used as a wetting agent to disperse pesticides .
  • Paper Industry: Utilized as a paper grade (stock) dispersant .
  • Electroplating: Used as an additive in electroplating processes .
  • Paints and Coatings: Functions as a dispersing agent in water-soluble paints .
  • Water Treatment: Employed as a water treatment agent and chelating agent .
  • Carbon Black Dispersion: Used to disperse carbon black .
  • Rubber Latex Stability: Used for rubber latex stabilization .

Scientific Research

  • Flotation Separation: It has been explored as a novel depressant for the flotation separation of apatite from dolomite . The addition of disodium methylenebis(naphthalene) sulfonate completely depressed the floatability of dolomite while slightly affecting the floatability of apatite .
  • Bioaccumulation and Toxicity Studies: It is used in studying the bioaccumulation and toxicity of naphthalene sulfonate in aquatic organisms .

High-Temperature Resistant Mixed Dispersant

Sodium methylenebis(naphthalenesulfonate) can be used to produce a high-temperature resistant mixed dispersant when combined with other chemicals .

  • A preparation method involves mixing naphthalene and methyl naphthalene, sulfonating the mixture, and then condensing it .
  • The resulting mixed dispersant exhibits heat-resistant stability up to 140 degrees Celsius .
  • It is particularly adaptable to dispersing high-temperature light-colored dyes .

Mechanism of Action

The mechanism of action of sodium methylenebisnaphthalenesulfonate involves its ability to interact with various molecular targets through its sulfonate groups. These interactions can lead to the stabilization of colloidal systems, enhancement of solubility of hydrophobic compounds, and formation of stable complexes with metal ions .

Comparison with Similar Compounds

Physicochemical Properties

  • Solubility : Highly water-soluble due to the sulfonate groups.
  • Thermal Stability : Retains 90% mass at 200°C, outperforming many surfactants .
  • Toxicity : Classified as low toxicity under standard handling conditions .

Applications
Primarily used as a dispersant in industrial formulations, it stabilizes suspensions and emulsions in:

  • Paints and coatings
  • Detergents
  • Latex products (e.g., condom manufacturing to enhance diffusion of additives)
  • Petroleum demulsifiers (85–92% efficiency in breaking oil-water emulsions) .

Comparison with Similar Sulfonate Compounds

The following table and analysis compare sodium methylenebisnaphthalenesulfonate with structurally or functionally related sulfonates.

Table 1: Comparative Analysis of Sulfonate-Based Surfactants/Dispersants

Compound Chemical Structure Primary Applications Dispersing Efficiency Thermal Stability Toxicity Cost (Range)
This compound Two naphthalenesulfonate groups linked by methylene bridge Paints, detergents, latex, petroleum High High (90% retention at 200°C) Low €207–€2010
Sodium naphthalene sulfonate formaldehyde condensate (SNF) Multiple naphthalene units linked by formaldehyde Concrete admixtures Moderate-High High Low €50–€500 (estimated)
Sodium lignosulfonate Complex polymer derived from lignin Agriculture, concrete, dust control Moderate Moderate (80% retention at 200°C) Low (variable due to impurities) €20–€200
Sodium dodecylbenzene sulfonate (SDBS) Benzene ring with dodecyl chain and sulfonate group Detergents, emulsifiers Low-Moderate Moderate (75% retention at 200°C) Moderate (skin irritant) €10–€100

Key Findings

Dispersing Efficiency: this compound exhibits superior efficiency due to its rigid naphthalene rings, which provide steric hindrance and prevent particle aggregation . In contrast, SDBS relies on electrostatic repulsion, which is less effective in high-ionic-strength environments. In petroleum demulsifiers, it achieves 85–92% phase separation efficiency, outperforming lignosulfonates (60–70%) .

Thermal Stability: Retains 90% mass at 200°C, making it suitable for high-temperature industrial processes like latex curing . SNF shows comparable stability, while lignosulfonates degrade faster due to organic impurities .

Toxicity and Safety: Classified as non-hazardous with standard precautions (e.g., gloves, goggles) . SDBS, however, requires stricter handling due to skin irritation risks .

Cost: Higher cost (€207–€2010) reflects its specialized applications and purity (>95%) . Lignosulfonates and SDBS are cheaper but less effective in niche roles.

Research Highlights and Industrial Relevance

  • Latex Manufacturing : A 2018 study demonstrated that 10% this compound in condom production improved additive dispersion, reducing defects .
  • Environmental Impact : Its low toxicity and biodegradability make it preferable to SDBS in eco-sensitive applications .
  • Process Optimization: A 2024 production protocol reduced synthesis time by 30% using triethanolamine and ammonia, enhancing scalability .

Notes on Discrepancies and Limitations

  • Molecular Formula Variation : reports C₂₁H₁₆O₆S₂·2Na, while specifies C₂₁H₁₄O₆S₂·2Na. The latter aligns with the molecular weight (472.44 g/mol) and is likely accurate .
  • Limited Data on SNF: Cost ranges for SNF are extrapolated from similar surfactants due to insufficient direct evidence.

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing sodium methylenebisnaphthalenesulfonate, and how can researchers ensure reproducibility?

  • Methodological Answer : Synthesis typically involves sulfonation of naphthalene derivatives followed by neutralization with sodium hydroxide. To ensure reproducibility, document reaction conditions (temperature, stoichiometry, catalysts) and purification steps (e.g., recrystallization or column chromatography). Include spectral data (¹H/¹³C NMR, FT-IR) and elemental analysis for characterization. Refer to established protocols for sulfonated aromatic compounds . For peer validation, provide raw data in supplementary materials, such as chromatograms and spectra, adhering to journal guidelines for experimental transparency .

Q. How can researchers assess the purity of this compound, and what thresholds are acceptable for experimental use?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection at 254 nm to quantify impurities. Acceptable purity thresholds depend on the application: ≥95% for general reactivity studies, ≥98% for kinetic analyses, and ≥99% for mechanistic investigations. Cross-validate with thermogravimetric analysis (TGA) to detect residual solvents or moisture .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Wear PPE (lab coats, nitrile gloves, and safety goggles) to avoid skin/eye contact. Use fume hoods for weighing and synthesis steps. Store in airtight containers away from oxidizing agents. Emergency protocols should include eye flushing with saline and skin decontamination with soap/water. Document Material Safety Data Sheets (MSDS) for hazard mitigation .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the reactivity of this compound across different solvents?

  • Methodological Answer : Conduct kinetic experiments in polar aprotic (e.g., DMSO) vs. protic (e.g., ethanol) solvents using stopped-flow spectroscopy. Compare activation parameters (ΔH‡, ΔS‡) via Eyring plots. For conflicting results, validate with computational methods (DFT) to model solvent effects on transition states .

Q. What advanced analytical techniques are suitable for quantifying this compound in complex matrices (e.g., biological or environmental samples)?

  • Methodological Answer : Use LC-MS/MS with multiple reaction monitoring (MRM) for high sensitivity. For environmental samples, employ solid-phase extraction (SPE) with C18 cartridges to isolate the compound. Validate recovery rates (≥85%) and limit of detection (LOD < 1 ppb) via spiked controls .

Q. How can researchers address discrepancies in toxicity data for this compound across in vitro and in vivo models?

  • Methodological Answer : Perform dose-response studies in human cell lines (e.g., HepG2) and rodent models, comparing LC50/EC50 values. Use metabolomics to identify species-specific metabolic pathways. For conflicting outcomes, apply the Hill criteria to evaluate causal relationships between exposure and adverse effects .

Data Presentation and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-dependent effects in this compound studies?

  • Methodological Answer : Use nonlinear regression (e.g., log-logistic models) to fit dose-response curves. Report IC50 values with 95% confidence intervals. For reproducibility, share raw datasets (e.g., via Zenodo) and code for statistical analyses (e.g., R/Python scripts) .

Table: Key Analytical Methods and Their Applications

Technique Application Reference
HPLC-UVPurity assessment, impurity profiling
LC-MS/MSTrace quantification in biological matrices
DFT CalculationsSolvent effects on reaction mechanisms
TGADetection of residual solvents/moisture

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